N,N'-(1,4-Phenylenedimethylidyne)bis(4-carboxyaniline)
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Overview
Description
N,N’-(1,4-Phenylenedimethylidyne)bis(4-carboxyaniline): is an organic compound with the molecular formula C22H16N2O4 and a molecular weight of 372.384 g/mol . This compound is known for its unique structure, which includes two carboxyaniline groups connected by a phenylenedimethylidyne bridge. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(4-carboxyaniline) typically involves the condensation reaction between terephthalaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(1,4-Phenylenedimethylidyne)bis(4-carboxyaniline) can undergo oxidation reactions, particularly at the amino groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-(1,4-Phenylenedimethylidyne)bis(4-carboxyaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(4-carboxyaniline) involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their structure and function. Its ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells .
Comparison with Similar Compounds
- N,N’- (1,4-Phenylenedimethylidyne)bis(2-chloro-4-nitroaniline)
- N,N’- (1,4-Phenylenedimethylidyne)bis(4-butylaniline)
- N,N’- (1,4-Phenylenedimethylidyne)bis(4-fluoroaniline)
Comparison:
- N,N’- (1,4-Phenylenedimethylidyne)bis(2-chloro-4-nitroaniline): This compound has additional chloro and nitro groups, which can significantly alter its reactivity and biological activity.
- N,N’- (1,4-Phenylenedimethylidyne)bis(4-butylaniline): The presence of butyl groups increases the hydrophobicity of the compound, affecting its solubility and interaction with biological membranes.
- N,N’- (1,4-Phenylenedimethylidyne)bis(4-fluoroaniline): The fluoro groups can enhance the compound’s stability and resistance to metabolic degradation.
N,N’-(1,4-Phenylenedimethylidyne)bis(4-carboxyaniline) stands out due to its carboxyaniline groups, which provide unique chemical properties and potential for diverse applications in research and industry.
Properties
CAS No. |
3782-70-5 |
---|---|
Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[[4-[(4-carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c25-21(26)17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(8-12-20)22(27)28/h1-14H,(H,25,26)(H,27,28) |
InChI Key |
IWDAJIGSYCLHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)O)C=NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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